molecular formula C17H19N5O2S B12182126 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12182126
M. Wt: 357.4 g/mol
InChI Key: XSEWGEJMIZYDBJ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps. One common method involves the reaction of 1,3,4-thiadiazole derivatives with appropriate cyclopenta[b]isoxazolo[4,5-e]pyridine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetone, and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide
  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

Uniqueness

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isobutyl group and the specific arrangement of the thiadiazole and isoxazolo rings contribute to its distinct properties compared to similar compounds .

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

6-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C17H19N5O2S/c1-8(2)7-12-20-21-17(25-12)19-15(23)14-10-5-4-6-11(10)18-16-13(14)9(3)22-24-16/h8H,4-7H2,1-3H3,(H,19,21,23)

InChI Key

XSEWGEJMIZYDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=NN=C(S4)CC(C)C

Origin of Product

United States

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